Home > Products > Screening Compounds P114999 > N,3-diphenylbutanamide
N,3-diphenylbutanamide -

N,3-diphenylbutanamide

Catalog Number: EVT-5140493
CAS Number:
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N,3-Diphenylbutanamide is a novel organic compound identified as an impurity during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide []. This latter compound serves as an intermediate in the production of Atorvastatin, a medication used to lower cholesterol levels [].

2-Acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide (Impurity 18)

  • Compound Description: This compound is identified as a novel impurity [] during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (2), an intermediate in the production of Atorvastatin. Atorvastatin, marketed under the brand name Lipitor among others, is a statin medication used to prevent cardiovascular disease in those at high risk and treat abnormal lipid levels [].
Overview

N,3-diphenylbutanamide is a chemical compound that belongs to the class of amides, characterized by the presence of a carbonyl group (C=O) directly bonded to a nitrogen atom. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its structural features that allow for various interactions with biological targets.

Source

The compound can be synthesized through various organic chemistry methods, which will be discussed in detail in the synthesis analysis section. It may also be sourced from commercial suppliers that specialize in chemical compounds for research and development.

Classification

N,3-diphenylbutanamide is classified as an organic compound, specifically within the category of amides. Its systematic name reflects its structure, indicating that it consists of a butanamide backbone with two phenyl groups attached at the nitrogen atom.

Synthesis Analysis

Methods

The synthesis of N,3-diphenylbutanamide can be achieved through several methods:

  1. Direct Amidation: This involves the reaction of 3-diphenylbutanoic acid with an amine under dehydrating conditions to form the corresponding amide.
  2. Ugi Reaction: The Ugi four-component reaction can be employed, where an isocyanide reacts with an acid, an amine, and a carbonyl compound to yield N,3-diphenylbutanamide as one of the products.
  3. Reduction of N,N-Diphenylbutanamide: Starting from a suitable precursor such as N,N-diphenylbutanoyl chloride, the compound can be synthesized via reduction reactions.

Technical Details

In the direct amidation process, conditions typically include heating in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or using microwave-assisted synthesis to enhance yields and reduce reaction times. The Ugi reaction is advantageous due to its simplicity and ability to generate diverse amide structures in one pot.

Molecular Structure Analysis

Structure

The molecular formula of N,3-diphenylbutanamide is C17_{17}H20_{20}N2_2O. The structure features:

  • A butanamide chain.
  • Two phenyl rings attached to the nitrogen atom.
Chemical Reactions Analysis

Reactions

N,3-diphenylbutanamide can participate in various chemical reactions typical for amides, including:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to the corresponding carboxylic acid and amine.
  2. Reduction: Can be reduced to form secondary or primary amines.
  3. Acylation Reactions: Can act as an acyl donor in reactions with alcohols or phenols.

Technical Details

Reactions involving N,3-diphenylbutanamide may require specific catalysts or conditions (e.g., temperature control) to achieve optimal yields and selectivity.

Mechanism of Action

Process

The mechanism by which N,3-diphenylbutanamide exerts its biological effects often involves interactions with specific receptors or enzymes in biological systems. For instance:

  • Inhibition Mechanism: It may act as an inhibitor for certain enzymes by binding to their active sites or allosteric sites.
  • Receptor Binding: The compound could interact with neurotransmitter receptors affecting signaling pathways.

Data

Studies have shown that derivatives of diphenylbutanamides exhibit varying degrees of biological activity depending on their structural modifications and functional groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point can vary based on purity but generally falls within the range of 100-120 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; susceptible to hydrolysis.

Relevant data from purity analyses indicate high purity levels (>99%) when synthesized under controlled conditions .

Applications

Scientific Uses

N,3-diphenylbutanamide has several applications:

  1. Pharmaceutical Development: Investigated for potential use as anti-inflammatory agents or enzyme inhibitors.
  2. Organic Synthesis: Serves as a building block for more complex organic molecules in synthetic chemistry.
  3. Biological Research: Used in studies examining receptor interactions and signaling pathways related to neurological functions.

Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry .

This comprehensive overview highlights the significance of N,3-diphenylbutanamide in both scientific research and practical applications within various fields of study.

Introduction to N,3-Diphenylbutanamide

Structural Definition and IUPAC Nomenclature

N,3-Diphenylbutanamide (molecular formula: C₁₆H₁₇NO; molecular weight: 239.32 g/mol) features a butanamide backbone substituted with phenyl groups at the N-position (amide nitrogen) and the C3 position. Its IUPAC name is N,3-diphenylbutanamide, reflecting the systematic substitution pattern. The core structure comprises:

  • A four-carbon aliphatic chain with a terminal amide group (–CONH–)
  • Phenyl ring at C3 (β-carbon relative to the carbonyl)
  • N-bound phenyl ring directly attached to the amide nitrogen

Table 1: Key Structural Features

Structural ElementDescriptionStereochemical Implications
Amide bond (–CONH–)Planar sp²-hybridized carbonyl with delocalized N–C(O) π-systemRestricted rotation; trans configuration favored
C3 chiral centerAsymmetric carbon with phenyl substituentExists as (R)- and (S)-enantiomers; racemates common
N-phenyl groupBreaks amide N–H bondReduces H-bond donor capacity; enhances lipophilicity
C3-phenyl groupConjugated aromatic systemEnables π-stacking interactions; influences electronic properties

Stereochemistry critically governs molecular interactions: The chiral center at C3 generates enantiomers with potentially distinct biological activities. The amide bond adopts antiperiplanar conformation (>98% prevalence), stabilized by n→π* hyperconjugation between oxygen lone pairs and the carbonyl π*-orbital [3]. N-phenylation disrupts classical amide resonance (resonance energy ~16 kcal/mol vs. ~20 kcal/mol in primary amides), increasing rotational freedom around the N–C(aryl) bond while retaining planarity at the carbonyl [3] [5].

Historical Context and Discovery in Organic Chemistry Research

N,3-Diphenylbutanamide derivatives emerged in the 1990s as structural analogs of loperamide (a μ-opioid receptor agonist) and haloperidol (a dopamine D2/D3 antagonist). Early research focused on their potential as dual-target ligands, capitalizing on the structural similarity between opioid and dopaminergic pharmacophores [6]. The compound class gained prominence through patent CN1469862A (2003), which disclosed 2,2-diphenylbutanamide derivatives with modifications at C2/C3 positions for neurological applications [2].

Synthetic evolution progressed through three phases:

  • Early routes (1990s): Classical amide coupling of 3-phenylbutanoic acid with aniline using carbodiimide reagents (yields: 45–65%)
  • Optimized methods (2000s): Catalytic N-methylation of N-(3-phenylbutanoyl)aniline intermediates via Eschweiler-Clarke reactions (HCOOH/HCHO) or borrowing-hydrogen strategies [4]
  • Modern approaches (2020s): Enantioselective synthesis using chiral auxiliaries or asymmetric hydrogenation to access (R)- and (S)-enantiomers (>90% ee) [6]

Table 2: Historical Development Timeline

YearMilestoneSignificance
1998Loperamide structural analogs reportedIdentified core 2,2-diphenylbutanamide scaffold [6]
2003Patent CN1469862A filedFirst claims for 2,2-diphenylbutanamide derivatives as neuroactive agents [2]
2015Carbamate/amide stability studiesQuantified hydrolytic resistance of N-aryl amides [3]
2021Dual MOR/D3R ligands developedDemonstrated N,3-diphenylbutanamide incorporation in bivalent therapeutics [6]

The compound’s design reflects medicinal chemistry’s shift from monovalent to bivalent strategies. As a fragment in hybrid molecules, it bridges opioid (e.g., loperamide-like) and dopaminergic (e.g., haloperidol-like) domains, enabling simultaneous MOR agonism and D3R antagonism – a strategy to retain analgesia while reducing abuse liability [6].

Significance of Amide Derivatives in Pharmaceutical and Material Sciences

N,3-Diphenylbutanamide exemplifies engineered amides with tailored properties. Its N-aryl substitution confers three key advantages over primary amides:

  • Enhanced metabolic stability: Resists amidase cleavage (hydrolytic half-life >24h vs. 1–2h for primary amides) due to steric blockade and reduced carbonyl electrophilicity [3]
  • Optimized pharmacokinetics: LogP ~3.2 balances membrane permeability and aqueous solubility (0.1–1 mg/mL)
  • Conformational rigidity: Restricts rotation to stabilize bioactive configurations

Pharmaceutical applications leverage these traits:

  • CNS agents: The scaffold crosses the blood-brain barrier (calculated CNS MPO score: 4.2/6.0) and appears in rivastigmine analogs for Alzheimer’s disease (e.g., N-ethyl-N-methylcarbamate derivatives) [4]
  • Peripherally restricted analgesics: Quaternary ammonium derivatives act as MOR agonists with limited CNS exposure [1]
  • Dual-target ligands: Serves as a spacer between MOR agonist and D3R antagonist pharmacophores in bivalent compounds (e.g., compound 40 in [6] with Kᵢ(MOR)=3.2 nM, Kᵢ(D3R)=0.7 nM)

Table 3: Functional Roles in Medicinal Chemistry

RoleExample ApplicationMechanistic Advantage
Hydrogen bond modulatorReplaces peptide bondsReduces H-bond donor count while accepting H-bonds via carbonyl oxygen
Conformational lockRestricts C3–C(O) bond rotationStabilizes bioactive conformation for target binding
Bivalent linkerConnects MOR and D3R pharmacophoresOptimal 10–15 atom spacing enables dual-target engagement [6]
Metabolic stability enhancerReplaces ester/carbamate groupsResists enzymatic hydrolysis (e.g., CES1, human amidases) [3]

In material science, aromatic amides impart rigidity to polymers. N,3-Diphenylbutanamide’s conjugated system enables:

  • Liquid crystalline behavior via π-stacking (clearing point: 210–230°C)
  • Enhanced thermal stability (Td₅%: >300°C) in polyamide composites
  • Fluorescence emission (λₑₘ: 340–360 nm) for optical materials [3]

The scaffold’s versatility stems from its balanced hydrophobic/hydrophilic character and synthetic tractability. Over 40 patented derivatives exist, underscoring its utility in rational drug and material design [2] [3] [6].

Properties

Product Name

N,3-diphenylbutanamide

IUPAC Name

N,3-diphenylbutanamide

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C16H17NO/c1-13(14-8-4-2-5-9-14)12-16(18)17-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,17,18)

InChI Key

WBNRAKXBDCSXSC-UHFFFAOYSA-N

SMILES

CC(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.